Aceclofenac Tert-Butyl Ester is a chemical compound derived from Aceclofenac, which is classified as a nonsteroidal anti-inflammatory drug (NSAID). This esterified form is notable for its enhanced stability and solubility compared to its parent compound, making it valuable in various pharmaceutical and research applications. Aceclofenac Tert-Butyl Ester is recognized under the CAS number 139272-68-7 and has been explored for its potential in drug development, particularly as a reference standard and in biological studies related to its analgesic properties.
Aceclofenac Tert-Butyl Ester is synthesized from Diclofenac sodium through specific chemical reactions involving tert-Butyl bromoacetate. Its classification falls within the realm of organic compounds, particularly those used in medicinal chemistry due to its NSAID properties. The compound is further distinguished by its lipophilic nature, which may enhance drug permeability and absorption .
The synthesis of Aceclofenac Tert-Butyl Ester typically involves the reaction of Diclofenac sodium with tert-Butyl bromoacetate, facilitated by a catalyst such as iodine. The process can be summarized as follows:
In industrial settings, this synthesis is scaled up using large reactors with continuous monitoring to maintain optimal conditions throughout the reaction process .
The molecular formula for Aceclofenac Tert-Butyl Ester is C20H21Cl2NO4, indicating a complex structure with several functional groups. Key features include:
The compound's structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize the synthesized ester .
Aceclofenac Tert-Butyl Ester undergoes several significant chemical reactions, including:
These reactions highlight the versatility of Aceclofenac Tert-Butyl Ester in synthetic organic chemistry.
The mechanism of action for Aceclofenac Tert-Butyl Ester primarily involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The inhibition affects the arachidonic acid pathway, leading to decreased production of inflammatory mediators. Key points include:
The result of this mechanism is marked anti-inflammatory and analgesic effects, making it useful in treating pain and inflammation.
Aceclofenac Tert-Butyl Ester exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 392.29 g/mol |
Melting Point | 151.2 - 151.7 °C |
Appearance | White powder |
Solubility | Poor aqueous solubility |
Stability | Enhanced compared to Aceclofenac |
These properties are essential for understanding its behavior in various formulations and applications .
Aceclofenac Tert-Butyl Ester has several applications in scientific research:
Aceclofenac Tert-Butyl Ester (C₂₀H₂₁Cl₂NO₄; CAS No. 139272-68-7) is a chemically modified ester derivative of the nonsteroidal anti-inflammatory drug (NSAID) aceclofenac. This white to off-white crystalline solid possesses a molecular weight of 410.29 g/mol and is characterized by the IUPAC name [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate [6] [10]. Its structural architecture features three critical components: (1) a dichloroaniline-substituted phenylacetic acid moiety (the pharmacologically active component of diclofenac), (2) a glycolic acid spacer, and (3) the tert-butyl ester protecting group. The defining structural element is the tert-butyl ester group (-OC(CH₃)₃), which confers significant steric bulk and alters the molecule's physicochemical properties, including increased lipophilicity (predicted logP ~5.6) and reduced aqueous solubility compared to aceclofenac itself [6]. This molecular modification transforms the compound from a therapeutically active substance into a strategic synthetic intermediate, where the tert-butyl group serves as a temporary protective moiety that can be selectively removed under controlled acidic conditions during the final stages of aceclofenac synthesis [2] [5].
Table 1: Fundamental Chemical Identifiers of Aceclofenac Tert-Butyl Ester
Property | Value/Descriptor |
---|---|
CAS Registry Number | 139272-68-7 |
Molecular Formula | C₂₀H₂₁Cl₂NO₄ |
Molecular Weight | 410.29 g/mol |
IUPAC Name | [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
Synonyms | Aceclofenac Impurity 11; Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, 2-(1,1-dimethylethoxy)-2-oxoethyl ester |
XLogP3 | 5.6 (Predicted) |
Appearance | White to off-white crystalline solid |
Aceclofenac Tert-Butyl Ester occupies a pivotal position in the industrial synthesis of the NSAID aceclofenac, serving as the immediate chemical precursor that undergoes deprotection to yield the active pharmaceutical ingredient. The synthetic pathway typically involves a two-stage process:
Stage 1: EsterificationDiclofenac sodium undergoes condensation with tert-butyl bromoacetate (or chloroacetate) in a polar aprotic solvent system. Optimal conditions utilize ethanol as solvent with potassium iodide (KI) catalysis (approximately 1.5-2.0% w/w), maintaining temperatures between 61-65°C for approximately 3 hours. This controlled environment promotes nucleophilic displacement, yielding Aceclofenac Tert-Butyl Ester with high conversion rates (~94.5%) and excellent purity [3] . The reaction mechanism proceeds via an SN₂ reaction where the carboxylate anion of diclofenac attacks the alkyl carbon of tert-butyl bromoacetate:
Diclofenac Na⁺ + BrCH₂COOt-Bu → Aceclofenac Tert-Butyl Ester + NaBr
Stage 2: Selective Acidolysis (Deprotection)The critical transformation involves the chemoselective removal of the tert-butyl protecting group without cleaving the labile glycolic acid ester bond (linking the diclofenac moiety to the glycolic acid) or the ethanolamine-like linkage within the molecule. Early methods using strong mineral acids (e.g., HCl) or single organic acids (e.g., formic acid) proved problematic, often resulting in significant by-product formation, particularly diclofenac (via cleavage of the ethoxy bond) and complicating purification [2] [5] [8]. The breakthrough came with the development of mixed acidolysis systems. Patent CN103086907B (and its counterpart CN103086907A) discloses a highly selective method using a blend of a low molecular weight organic acid (e.g., formic acid, acetic acid) and a hydrogen halide (HCl or HBr) [2] [5]. This approach minimizes unwanted ethoxy bond cleavage (<0.5% diclofenac in the product), achieves conversion rates exceeding 95%, and simplifies subsequent purification due to reduced impurity burden. The reaction mechanism involves protonation of the tert-butyl ester's carbonyl oxygen, followed by nucleophilic attack by halide ion and elimination of isobutylene, yielding aceclofenac and regenerating the hydrogen halide:
Ester-OC(CH₃)₃ + HX → Ester-OH + (CH₃)₂C=CH₂ + HX (where HX = HCl or HBr)
Table 2: Industrial Synthesis Parameters for Aceclofenac Tert-Butyl Ester
Parameter | Optimal Condition | Impact on Process |
---|---|---|
Temperature | 61-65°C | Maximizes reaction rate while minimizing thermal degradation |
Reaction Time | 3 hours | Ensures near-complete conversion |
Solvent | Ethanol | Excellent solubility of reactants/products, lower toxicity |
Catalyst | Potassium Iodide (KI) | Accelerates reaction via halogen exchange |
Molar Ratio (Diclofenac:t-Butyl bromoacetate) | 1:1.3 | Ensures complete consumption of diclofenac |
Scale Example | 2.25 kg Diclofenac Na in 10L reactor | Demonstrates industrial feasibility |
Table 3: Comparative Acidolysis Methods for Aceclofenac Production
Acidolysis System | Conditions | Diclofenac Content | Advantages/Limitations |
---|---|---|---|
Mixed Acid (e.g., AcOH/HCl) | Low MW organic acid + HX (40-60°C) | < 0.5% | High selectivity, easier purification, high yield (~95%) [2] [5] |
Formic Acid | 72-78°C, 3-4 hours | Higher (>1%) | Simpler acid system but requires extensive washing/recrystallization (cyclohexane) to achieve purity >99.9% [8] |
Trifluoroacetic Acid (TFA) | Room temperature | Variable | Highly efficient deprotection but costly reagent, difficult removal, environmental concerns |
Anhydrous AlCl₃ in Acetic Acid | Reflux conditions | Significant | Forms aluminum salts difficult to remove, impacts purity [2] |
The development of Aceclofenac Tert-Butyl Ester as a synthetic intermediate is inextricably linked to efforts to improve the manufacturing efficiency and purity profile of aceclofenac, itself developed in 1991 as a GI-sparing derivative of diclofenac . Early synthetic routes to aceclofenac faced significant challenges, particularly the problematic benzyl ester hydrogenolysis route (USP4548952). This method involved condensation of diclofenac sodium with α-halogenated benzyl acetate to form aceclofenac benzyl ester, followed by catalytic hydrogenation (using expensive Pd/C) to remove the benzyl group. While specific, the reliance on precious metal catalysts and specialized high-pressure equipment rendered it economically and practically unsuitable for large-scale production [2] [5].
The shift towards tert-butyl ester chemistry emerged as a strategic alternative in the early 2000s, capitalizing on the acid-labile nature of the tert-butyl group compared to other ester protecting groups. However, initial acidolysis methods encountered the critical challenge of chemoselectivity due to the presence of two cleavable alkoxy bonds in Aceclofenac Tert-Butyl Ester: the targeted tert-butoxy bond and the undesired ethoxy bond. Uncontrolled acidolysis conditions readily led to over-hydrolysis, generating diclofenac as a major, difficult-to-remove impurity [2] [5] [8]. Patents like CN2007192213 and procedures reported in the Chinese Journal of Pharmaceutical Industry (2005, 2008) documented various approaches using formic acid alone or HCl, often resulting in complex mixtures requiring laborious purification, impacting yields and process economics [2] [5].
The landmark advancement arrived with Chinese Patent CN103086907B (granted, active status), titled "Aceclofenac Preparation Method". This patent detailed the revolutionary use of a mixed solution of a low molecular weight organic acid and a hydrogen halide for the acidolysis of Aceclofenac Tert-Butyl Ester [2] [5]. It explicitly solved the selectivity problem by minimizing ethoxy bond cleavage ("reduced to the minimum limit"), achieving high conversion rates, yielding aceclofenac with extremely low diclofenac content, and simplifying purification. The patent emphasizes the critical influence of acid type, concentration, temperature, and reaction time on selectivity – factors previously poorly controlled. This method established the industrial standard due to its robustness and superior impurity profile.
Further refinements in the synthesis and purification sequence continue to emerge, exemplified by CN111848426A ("Industrial Production Method of Aceclofenac") and CN112250589A ("Aceclofenac Synthesis Refining Process"). CN111848426A focuses on optimizing the crystallization and isolation of aceclofenac after acidolysis, enhancing yield and purity [3]. CN112250589A addresses post-acidolysis crude aceclofenac purification, advocating specific washing protocols with solvents like cyclohexane to remove residual impurities and significantly boost final purity (HPLC >99.98%) and whiteness [8]. This evolution highlights the ongoing effort to perfect the process centered around the tert-butyl ester intermediate, emphasizing efficiency, purity, and reduced environmental impact through minimized waste solvent generation and lower energy consumption [3] [8].
Table 4: Key Patents in the Development of Aceclofenac Tert-Butyl Ester Chemistry
Patent/Publication | Focus | Key Contribution/Innovation | Status/Year |
---|---|---|---|
USP4548952 | Benzyl ester route | Original catalytic hydrogenation route to aceclofenac | Historic (Superseded) |
CN2007192213 | Early tert-butyl ester/Formic acid deprotection | Introduced tert-butyl ester but with poor selectivity | Historic |
CN103086907B/A | Mixed Acidolysis System (Low MW organic acid + HX) | Solved selectivity issue, high yield, low diclofenac content | Active/Key Patent |
CN111848426A | Industrial Crystallization & Isolation | Optimized workup after acidolysis for purity and yield | Granted (2020) |
CN112250589A | Crude Aceclofenac Refining (e.g., Cyclohexane wash) | Post-acidolysis purification achieving >99.98% purity | Pending (2021) |
Table 5: Evolution of Aceclofenac Synthesis via Tert-Butyl Ester
Time Period | Primary Method | Key Challenges | Solutions Developed |
---|---|---|---|
Pre-2000s | Benzyl Ester Hydrogenolysis | High cost (Pd catalyst), safety (H₂ pressure), equipment constraints | Development of tert-butyl ester route avoiding hydrogenation |
Early 2000s | tert-Butyl Ester + Single Acid (HCl, HCOOH) | Poor selectivity (high diclofenac), difficult purification, variable yields | Identification of selectivity challenge related to dual alkoxy bonds |
~2010-2013 | Mixed Acid Systems (AcOH/HCl, HCOOH/HBr) | Optimizing acid blend, concentration, temperature, reaction time | Patent CN103086907B - High selectivity, low impurity formation |
Post-2013 | Optimized Mixed Acidolysis + Refined Purification | Maximizing yield, purity (>99.9%), process efficiency, reducing costs/environmental impact | Patents CN111848426A, CN112250589A - Focus on crystallization, washing techniques |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7